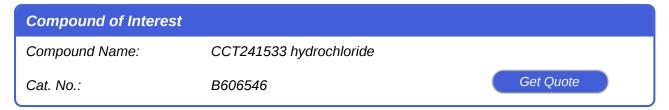




CCT241533 Hydrochloride: Application Notes for In Vitro Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of **CCT241533 hydrochloride**, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), in various in vitro experimental settings.

Mechanism of Action

CCT241533 hydrochloride is a potent inhibitor of CHK2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] In response to double-strand DNA breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase phosphorylates and activates CHK2.[1] Activated CHK2, in turn, phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis.[1] CCT241533 acts as an ATP-competitive inhibitor, binding to the ATP pocket of CHK2 and preventing its kinase activity.[2][3] This inhibition leads to a blockade of CHK2 autophosphorylation at serine 516 (S516) and prevents the degradation of its downstream target, HDMX.[1][4] Notably, CCT241533 has been shown to potentiate the cytotoxic effects of PARP inhibitors in p53-deficient cancer cells.[1][3]

Quantitative Data Summary

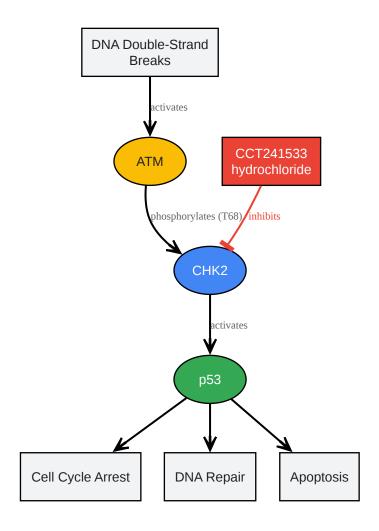
The following table summarizes the key quantitative parameters for **CCT241533 hydrochloride** in various in vitro assays.



Parameter	Value	Cell Line/Assay Condition	Reference
CHK2 IC50	3 nM	Recombinant CHK2 in vitro	[1][2][5]
CHK2 Ki	1.16 nM	Recombinant CHK2 in vitro	[1][2][5]
CHK1 IC50	190 - 245 nM	Recombinant CHK1 in vitro	[1][6]
hERG IC50	22 μΜ		[2][7]
Recommended Cellular Concentration	500 nM - 5 μM	General cellular use	[6]
GI50 (HT-29)	1.7 μΜ	96-hour Sulforhodamine B (SRB) assay	[1][2]
GI50 (HeLa)	2.2 μΜ	96-hour Sulforhodamine B (SRB) assay	[1][2]
GI50 (MCF-7)	5.1 μΜ	96-hour Sulforhodamine B (SRB) assay	[1][2]

Signaling Pathway





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Caption: CCT241533 hydrochloride inhibits CHK2 activation downstream of ATM.

Experimental Protocols Cell Viability (Growth Inhibition) Assay using Sulforhodamine B (SRB)

This protocol is adapted from studies measuring the growth inhibitory (GI50) effects of CCT241533.[1][2]

Materials:

- Human tumor cell lines (e.g., HT-29, HeLa, MCF-7)
- Complete cell culture medium



- CCT241533 hydrochloride stock solution (dissolved in DMSO)[5]
- 96-well plates
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution
- Tris base solution
- Microplate reader

Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Prepare serial dilutions of **CCT241533 hydrochloride** in complete cell culture medium.
- Remove the medium from the wells and add the CCT241533-containing medium. Include a
 vehicle control (DMSO) and a no-drug control.
- Incubate the plates for 96 hours.
- Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
- Solubilize the bound SRB with Tris base solution.
- Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 510 nm).
- Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.



Western Blotting for CHK2 Activity

This protocol is designed to assess the inhibitory effect of CCT241533 on CHK2 autophosphorylation and downstream signaling.[1]

Materials:

- Human tumor cell lines (e.g., HT-29, HeLa)
- · Complete cell culture medium
- CCT241533 hydrochloride stock solution
- DNA damaging agent (e.g., etoposide)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-CHK2 (S516), anti-total CHK2, anti-HDMX, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

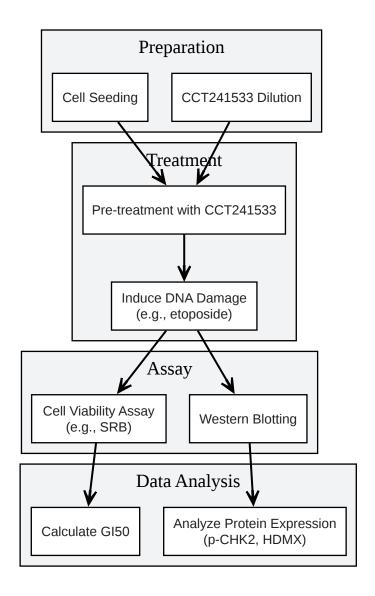
Seed cells in culture dishes and grow to 70-80% confluency.



- Pre-treat the cells with various concentrations of CCT241533 hydrochloride or vehicle control for a specified time (e.g., 1 hour).
- Induce DNA damage by adding a DNA damaging agent (e.g., 50 μ M etoposide) and incubate for an appropriate duration (e.g., 5 hours).[1]
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow





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Caption: General workflow for in vitro studies with **CCT241533 hydrochloride**.

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